molecular formula C11H10F3NO B6317674 1-Pyrrolidinyl-(2,4,6-trifluorophenyl)methanone CAS No. 1483845-00-6

1-Pyrrolidinyl-(2,4,6-trifluorophenyl)methanone

Cat. No. B6317674
M. Wt: 229.20 g/mol
InChI Key: NTNPLCIHRCPCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Pyrrolidinyl-(2,4,6-trifluorophenyl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluorophenyl group attached to the pyrrolidine ring could potentially enhance the compound’s biological activity .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various synthetic strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives were synthesized by Asano et al. by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of “1-Pyrrolidinyl-(2,4,6-trifluorophenyl)methanone” is characterized by a pyrrolidine ring attached to a trifluorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving “1-Pyrrolidinyl-(2,4,6-trifluorophenyl)methanone” would likely involve the pyrrolidine ring or the trifluorophenyl group . The pyrrolidine ring can undergo various reactions, including ring-opening reactions, substitutions, and additions .

Future Directions

The future directions for “1-Pyrrolidinyl-(2,4,6-trifluorophenyl)methanone” could involve further exploration of its biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

properties

IUPAC Name

pyrrolidin-1-yl-(2,4,6-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-7-5-8(13)10(9(14)6-7)11(16)15-3-1-2-4-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNPLCIHRCPCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone

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